Z-Glu(OMe)-OH is a valuable building block for peptide synthesis due to the presence of a protected amino group. The "Z" group (carbobenzyloxy) temporarily protects the amino group, allowing for the formation of peptide bonds with other amino acids in a specific order. Once the peptide chain is assembled, the Z group can be selectively removed to reveal the free amino group, essential for the peptide's biological function.
Z-Glu(OMe)-OH can serve as a starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. By incorporating Z-Glu(OMe)-OH into drug candidates, researchers can explore its impact on the drug's activity, stability, and pharmacokinetic properties.
Z-Glu(OMe)-OH can be used as a substrate to investigate the activity of enzymes involved in glutamate metabolism. By studying how enzymes interact with Z-Glu(OMe)-OH, researchers can gain insights into their catalytic mechanisms and physiological roles.
Z-Glu(OMe)-OH is a versatile intermediate in organic synthesis due to its functional groups. The carboxylic acid and ester functionalities enable further chemical transformations, allowing researchers to synthesize complex organic molecules for various applications.
Z-Glu(ome)-OH, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of glutamic acid characterized by its molecular formula and a molecular weight of 295.29 g/mol. This compound is notable for its role in peptide synthesis, where it serves as a protecting group for the amino group of glutamic acid, allowing for selective reactions without interfering with the amino functionality . The presence of the carbobenzyloxy group enhances the stability and solubility of the compound, making it a valuable reagent in organic and medicinal chemistry.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution of the ester group can also occur using nucleophiles like amines or alcohols in the presence of catalysts.
Z-Glu(ome)-OH exhibits significant biological activity, particularly in proteomics research. It is utilized as a synthetic substrate to study enzyme-substrate interactions, specifically with pepsin, which aids in understanding enzyme specificity and mechanisms. Additionally, this compound is involved in metabolic pathways related to oleoside biosynthesis, indicating its importance in biochemical studies.
The synthesis of Z-Glu(ome)-OH can be achieved through several methods:
In industrial settings, large-scale organic synthesis techniques are employed to produce Z-Glu(ome)-OH, focusing on optimizing yield and purity through controlled reaction conditions.
Z-Glu(ome)-OH has diverse applications across various fields:
Research involving Z-Glu(ome)-OH has primarily focused on its interactions with enzymes such as pepsin. These studies provide insights into enzyme specificity and the molecular mechanisms underlying enzymatic reactions. The compound's ability to mimic natural substrates allows researchers to explore various biochemical pathways effectively .
Several compounds share structural similarities with Z-Glu(ome)-OH. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Carbobenzyloxy-L-glutamic acid | C14H17NO6 | Protecting group for amino acids |
L-Glutamic acid | C5H9NO4 | Natural amino acid; not protected |
Z-Glu-OH | C14H19NO5 | Contains a hydroxyl group instead of methyl |
Z-Glu(OMe)-OtBu | C18H25NO6 | Contains an additional tert-butyl group |
Z-Glu(ome)-OH is unique due to its specific methyl ester configuration, which enhances its reactivity and stability compared to other similar compounds. Its role as a protecting group distinguishes it from naturally occurring amino acids like L-glutamic acid, which lack such modifications.
The systematic nomenclature of Z-Glu(OMe)-OH follows established IUPAC conventions for amino acid derivatives, with the compound officially designated as (4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid for the γ-methyl ester form. The molecular formula C₁₄H₁₇NO₆ reflects the incorporation of both the benzyloxycarbonyl protecting group and the methyl ester functionality, resulting in a molecular weight of 295.29 g/mol. Alternative nomenclature systems recognize this compound as N-carbobenzoxy-L-glutamic acid methyl ester, emphasizing the carbobenzoxy protecting group designation that preceded the current Z-nomenclature. The IUPAC condensed notation Cbz-Glu-OMe provides a concise representation that is widely adopted in peptide chemistry literature.
The structural complexity of Z-Glu(OMe)-OH necessitates careful consideration of regioisomerism, particularly regarding the position of methyl esterification. The α-methyl ester variant (CAS 5672-83-3) features esterification at the primary carboxylic acid adjacent to the amino group, while the γ-methyl ester form (CAS 4652-65-7) involves selective protection of the terminal carboxylic acid in the glutamic acid side chain. This positional selectivity significantly influences the compound's reactivity profile and synthetic utility. The InChI key BGMCTGARFXPQML-NSHDSACASA-N provides a unique digital identifier that facilitates database searches and chemical informatics applications.
The stereochemical integrity of Z-Glu(OMe)-OH centers on the preservation of the (S)-configuration at the α-carbon center, which corresponds to the naturally occurring L-glutamic acid stereochemistry. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amino group, carboxylic acid, side chain, and hydrogen substituents are ranked according to atomic number priority. Commercial specifications typically require enantiomeric purity levels exceeding 98.5%, with D-enantiomer content limited to ≤0.5%, ensuring minimal racemization during synthesis and storage.
Optical rotation measurements provide quantitative assessment of stereochemical purity, with reported specific rotation values of [α]₂₀ᴅ = -8.5° to -6.5° (c=4% in acetic acid) for high-purity samples. The negative optical rotation confirms the L-configuration and serves as a quality control parameter for commercial preparations. Advanced analytical techniques including chiral HPLC analysis enable precise determination of enantiomeric excess values, typically achieving resolution sufficient to detect sub-percent levels of the unwanted D-enantiomer.
The benzyloxycarbonyl protecting group itself does not introduce additional chiral centers, maintaining the stereochemical simplicity essential for predictable synthetic transformations. However, the protecting group's bulky nature creates significant steric hindrance around the amino functionality, effectively shielding the α-carbon from racemization-inducing conditions such as base-catalyzed proton abstraction. This stereochemical stability represents a crucial advantage in peptide synthesis applications where maintaining amino acid configuration integrity is paramount.
The benzyloxycarbonyl protecting group in Z-Glu(OMe)-OH exhibits characteristic carbamate functionality with distinctive electronic and steric properties that govern its synthetic utility. The carbonyl carbon displays significant electrophilic character due to resonance stabilization involving the nitrogen lone pair, while the benzyl ester linkage provides acid-labile characteristics essential for selective deprotection strategies. Infrared spectroscopic analysis reveals characteristic absorption bands at approximately 1690-1720 cm⁻¹ for the carbamate carbonyl stretch and 1525-1540 cm⁻¹ for the N-H deformation, providing diagnostic fingerprints for structural confirmation.
The methyl ester functionality introduces additional reactivity centers that enable diverse synthetic transformations including hydrolysis, transesterification, and nucleophilic substitution reactions. Nuclear magnetic resonance spectroscopy provides detailed structural elucidation, with the methyl ester protons appearing as a characteristic singlet at approximately δ 3.7 ppm in ¹H NMR spectra, while the benzyl protons generate complex multiplets in the aromatic region δ 7.2-7.4 ppm. The ¹³C NMR spectrum displays diagnostic signals for the ester carbonyl carbon at approximately δ 172 ppm and the carbamate carbonyl at δ 156 ppm, enabling unambiguous structural assignment.
Stability studies indicate that the benzyloxycarbonyl group provides excellent protection under basic conditions while remaining susceptible to acidic hydrolysis and catalytic hydrogenolysis. The methyl ester component exhibits moderate hydrolysis rates under aqueous conditions, with half-life values ranging from hours to days depending on pH and temperature conditions. This differential stability profile enables selective synthetic manipulations where either protecting group can be removed independently under appropriate reaction conditions.
Systematic comparison of Z-Glu(OMe)-OH with related glutamic acid derivatives reveals distinct advantages and limitations for specific synthetic applications. The closely related compound Z-Glu-OH (CAS 1155-62-0) lacks the methyl ester functionality, resulting in reduced lipophilicity and altered reactivity patterns. Physical property comparisons demonstrate significantly different solubility profiles, with Z-Glu(OMe)-OH exhibiting enhanced solubility in organic solvents such as dichloromethane and ethyl acetate due to the methyl ester incorporation.
Melting point analysis provides quantitative comparison of crystalline stability, with Z-Glu-OH displaying a melting point of 122°C compared to the 64-70°C range observed for Z-Glu(OMe)-OH. This substantial difference reflects the impact of intermolecular hydrogen bonding patterns, where the free carboxylic acid in Z-Glu-OH enables stronger crystal lattice interactions. The lower melting point of the methyl ester derivative generally facilitates purification procedures and handling operations.
The benzyl ester variant Z-Glu-OBzl (CAS 3705-42-8) represents another important comparative compound, featuring benzyl protection at both the amino and carboxylic acid positions. This doubly protected derivative exhibits molecular formula C₂₀H₂₁NO₆ with molecular weight 371.38 g/mol, significantly larger than the methyl ester analog. The increased steric bulk and hydrophobic character of the benzyl ester necessitate different synthetic strategies and purification methodologies.
Recent research has demonstrated unique applications of Z-Glu(OMe)-OH in supramolecular chemistry, particularly in the synthesis of chiral benzene-1,3,5-tricarboxamide (BTA) derivatives for asymmetric amplification studies. In these investigations, selective conversion between Z-Glu-BTA and Z-Glu(OMe)-BTA through in situ methylation reactions enabled dynamic control over helical asymmetry in supramolecular copolymers. The study revealed that Z-Glu(OMe)-BTA exhibits enhanced sergeant behavior compared to the unmethylated analog, introducing larger helical bias in copolymer systems with a-BTA soldiers.